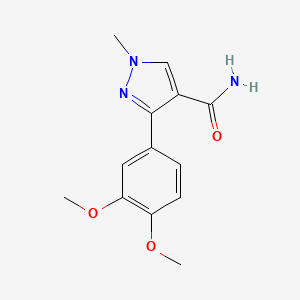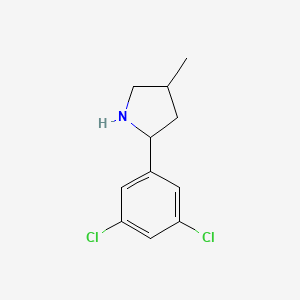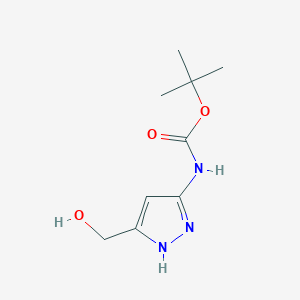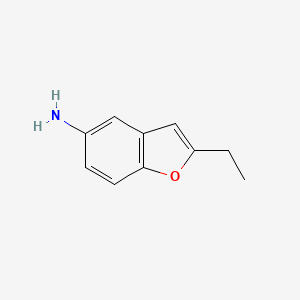![molecular formula C10H6N4 B12869118 3H,3'H-[2,2'-Bipyrrole]-4,5'-dicarbonitrile](/img/structure/B12869118.png)
3H,3'H-[2,2'-Bipyrrole]-4,5'-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile is a nitrogen-containing heterocyclic compound It features a bipyrrole structure with two cyano groups attached at the 4 and 5’ positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile typically involves the formation of the bipyrrole core followed by the introduction of cyano groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrole with acyl (bromo)acetylenes can create 2-(acylethynyl)pyrroles, which can then undergo further reactions to form the bipyrrole structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other scalable techniques.
化学反应分析
Types of Reactions: 3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield bipyrrole oxides, while substitution reactions can introduce various functional groups at the cyano positions .
科学研究应用
3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用机制
The exact mechanism of action for 3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms involved .
相似化合物的比较
- 1H,1’H-2,2’-Bipyrrole
- 1,4-Dihydropyrrolo[3,2-b]pyrrole
- Indole
- 1,4-Dihydroimidazo[4,5-d]imidazole
- 3H,3’H-4,4’-Biimidazole
- Benzimidazole
Comparison: 3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile is unique due to the presence of cyano groups, which can significantly alter its electronic properties and reactivity compared to other bipyrrole derivatives. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics .
属性
分子式 |
C10H6N4 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC 名称 |
2-(4-cyano-3H-pyrrol-2-yl)-3H-pyrrole-5-carbonitrile |
InChI |
InChI=1S/C10H6N4/c11-4-7-3-10(13-6-7)9-2-1-8(5-12)14-9/h1,6H,2-3H2 |
InChI 键 |
FOZIRSXAZRKHBC-UHFFFAOYSA-N |
规范 SMILES |
C1C=C(N=C1C2=NC=C(C2)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride](/img/structure/B12869045.png)
![3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12869058.png)


![1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12869080.png)
![(2-Chlorobenzo[d]oxazol-6-yl)methanol](/img/structure/B12869085.png)

![2-Aminobenzo[d]oxazole-6-sulfonamide](/img/structure/B12869096.png)
![(8S,9S,10R,13R,14S,17R)-3-Methoxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12869102.png)
![4-[(Propan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B12869105.png)


![(6-Methyl-1H-imidazo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B12869116.png)
